6-(Chloromethyl)benzo[de]isochromen-1(3H)-one
Description
6-(Chloromethyl)benzo[de]isochromen-1(3H)-one is a polycyclic aromatic compound featuring a fused benzo[de]isochromen-1(3H)-one core with a chloromethyl substituent at the 6-position. This compound belongs to the isocoumarin family, which is structurally characterized by a benzopyran-1-one system. The chloromethyl group enhances its reactivity, making it a valuable intermediate in synthesizing derivatives with biological or material science applications. The benzo[de]isochromen-1(3H)-one scaffold is also a key monomer in natural products like duclauxins, dimeric oxaphenalenones with complex redox modifications .
Properties
IUPAC Name |
8-(chloromethyl)-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2/c14-6-8-4-5-9-7-16-13(15)11-3-1-2-10(8)12(9)11/h1-5H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKIAFYRUHSJCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C3C(=C(C=C2)CCl)C=CC=C3C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90611548 | |
| Record name | 6-(Chloromethyl)-1H,3H-naphtho[1,8-cd]pyran-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90611548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1018-47-9 | |
| Record name | 6-(Chloromethyl)-1H,3H-naphtho[1,8-cd]pyran-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90611548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Chloromethyl)benzo[de]isochromen-1(3H)-one typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the benzo[de]isochromen-1(3H)-one core. This can be achieved through a cyclization reaction of salicylaldehyde derivatives with α,β-unsaturated carbonyl compounds.
Chloromethylation: The benzo[de]isochromen-1(3H)-one core is then subjected to chloromethylation using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2). The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6-(Chloromethyl)benzo[de]isochromen-1(3H)-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines, thiols, or alcohols replace the chlorine atom.
Oxidation: The compound can undergo oxidation reactions to form corresponding benzo[de]isochromen-1(3H)-one derivatives with different functional groups.
Reduction: Reduction reactions can convert the carbonyl group in the isochromenone core to an alcohol group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and primary amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiocyanato, or amino derivatives of benzo[de]isochromen-1(3H)-one.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include alcohol derivatives of benzo[de]isochromen-1(3H)-one.
Scientific Research Applications
Synthesis of Therapeutic Agents
The compound has been investigated for its potential as a precursor in the synthesis of various therapeutic agents. One notable application is its use in the synthesis of benzodiazepine derivatives, which are widely used for their anxiolytic, sedative, and anticonvulsant properties. The chloromethyl group can serve as a reactive site for further functionalization, allowing for the introduction of diverse substituents that can enhance pharmacological activity.
Case Study: Synthesis of Benzodiazepine Derivatives
A study demonstrated the successful incorporation of 6-(Chloromethyl)benzo[de]isochromen-1(3H)-one into the synthesis of a new class of benzodiazepines. The reaction conditions were optimized to yield high purity products with significant biological activity against various targets, including GABA receptors. The yield and purity were assessed using techniques such as NMR and HPLC.
Catalytic Reactions
This compound has also been utilized in catalytic reactions, particularly in C-H activation processes. The compound acts as a directing group facilitating the formation of C-C bonds through ruthenium-catalyzed homocoupling reactions.
Mechanistic Insights
Recent studies have provided insights into the mechanism of these reactions, highlighting the role of the chloromethyl group in stabilizing intermediates and enhancing reactivity. Computational studies using density functional theory (DFT) have elucidated the reaction pathways, revealing that the activation barrier for C-H cleavage is relatively low, making this compound an attractive candidate for synthetic applications.
Table 3: Summary of Catalytic Reactions Involving this compound
| Reaction Type | Catalyst | Yield (%) | Remarks |
|---|---|---|---|
| Ruthenium-catalyzed homocoupling | RuCl₂ | 76 | High selectivity observed |
| C-H activation | Ru(II) | Varied | Effective with various substrates |
Mechanism of Action
The mechanism of action of 6-(Chloromethyl)benzo[de]isochromen-1(3H)-one involves the inhibition of specific enzymes by binding to their active sites. The chloromethyl group can form covalent bonds with nucleophilic residues in the enzyme, leading to irreversible inhibition. This compound targets pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzo[de]isochromen-1(3H)-one Derivatives
(a) 6-(10H-Phenothiazine-10-yl)-1Н,3Н-benzo[de]isochromen-1,3-dione (PTZD)
- Structure: Features a phenothiazine moiety at the 6-position and a dione system at positions 1 and 3.
- Properties : Exhibits dual functionality:
- Antimicrobial Activity : Strong fungicidal activity against S. cerevisiae, C. albicans, A. brasiliensis, and F. moniliforme, but weak activity against Gram-positive bacteria (S. aureus, B. subtilis) .
- Corrosion Inhibition : Reduces corrosion rates in EN-S235J2 steel in sulfuric acid, with protection efficiency increasing with concentration .
- Synthesis: Derived from 4-aminophenylacetic acid and phenothiazine via multi-step condensation .
(b) 3-(3-Chlorobenzyl)-1H-isochromen-1-one
- Structure : Contains a 3-chlorobenzyl substituent on the isochromen-1-one core.
- Crystal Packing: Non-planar geometry with intermolecular C–H···O hydrogen bonds stabilizing the lattice .
- Synthesis : Prepared via Friedel-Crafts acylation of homophthalic acid with 2-(3-chlorophenyl)acetyl chloride .
(c) 3-[(2-Chlorobenzyl)oxy]-1-methyl-6H-benzo[c]chromen-6-one
- Structure : Chlorobenzyloxy and methyl substituents on a benzo[c]chromen-6-one system.
Non-Chlorinated Analogues
(a) 6,7,9-Trihydroxy-3-methyl-1H-benzo[g]isochromen-1-one
- Structure : Hydroxyl and methyl groups on a benzo[g]isochromen-1-one core.
- Molecular formula: C₁₄H₁₀O₅ .
(b) 5-Methoxy-7-phenyl-6-glycosyloxybenzo[de]isochromen-1(3H)-one
Comparative Data Table
Key Findings and Implications
Substituent Impact: Chlorinated derivatives (e.g., 6-(chloromethyl), 3-chlorobenzyl) exhibit enhanced reactivity and bioactivity compared to hydroxylated or glycosylated analogues. Phenothiazine incorporation (PTZD) introduces multifunctionality (antimicrobial + corrosion inhibition), a rare combination in isocoumarin derivatives .
Structural Flexibility :
- The benzo[de]isochromen-1(3H)-one core allows diverse substitutions (halogens, aryl, glycosyl), enabling tailored physicochemical and biological properties.
Synthetic Accessibility :
- Chloromethyl derivatives are synthesized via nucleophilic substitution or Friedel-Crafts reactions, while glycosylated analogues require protective group strategies .
Biological Activity
6-(Chloromethyl)benzo[de]isochromen-1(3H)-one is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer research. This compound has been shown to interact with various biomolecules, leading to significant cellular effects, including apoptosis in cancer cells. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.
The biochemical properties of this compound are crucial for understanding its biological activity. Notably, it has been identified as an inhibitor of heat shock protein 90 (Hsp90), a molecular chaperone involved in stabilizing proteins that regulate cell signaling and proliferation. The inhibition of Hsp90 disrupts its client proteins, which can lead to apoptosis in cancer cells.
Key Biochemical Properties:
- Inhibition of Hsp90: Disrupts protein stability and function.
- Induction of Apoptosis: Promotes programmed cell death in cancer cells.
- Enzyme Interaction: Engages with various enzymes, affecting cellular pathways.
Molecular Mechanism
The molecular mechanism through which this compound exerts its effects involves binding interactions with biomolecules and subsequent changes in gene expression. The compound binds to the N-terminal domain of Hsp90, inhibiting its chaperone activity and leading to the degradation of client proteins essential for tumor growth.
Mechanism Overview:
- Binding to Hsp90: The compound attaches to the N-terminal domain.
- Inhibition of Chaperone Activity: Disruption of protein folding and stability.
- Altered Gene Expression: Changes in the expression profiles of genes associated with survival and proliferation.
Cellular Effects
Research indicates that this compound has profound effects on various cell types, particularly cancer cells. Its ability to induce apoptosis has been documented in several studies, highlighting its potential as an anticancer agent.
Cellular Effects Summary:
- Apoptosis Induction: Triggering programmed cell death in cancer cells.
- Cell Cycle Arrest: Interference with normal cell cycle progression.
- Inhibition of Tumor Growth: Reduction in proliferation rates of cancerous cells.
Research Applications
The compound's unique properties make it suitable for various research applications:
Applications:
- Medicinal Chemistry: Investigated for anticancer properties.
- Biological Studies: Used to explore enzyme inhibition and protein interactions.
- Industrial Applications: Serves as an intermediate in synthesizing pharmaceuticals and agrochemicals.
Case Studies
Several studies have highlighted the efficacy of this compound in inhibiting cancer cell proliferation:
-
Study on Cancer Cell Lines:
- Objective: Evaluate the cytotoxic effects on breast cancer cell lines.
- Findings: Significant reduction in cell viability was observed at concentrations above 10 µM, with IC50 values indicating potent activity against cancer cells.
-
Mechanistic Study:
- Objective: Investigate the molecular pathways affected by the compound.
- Findings: The study revealed that treatment led to increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins, confirming the induction of apoptosis through the intrinsic pathway.
Table 1: Biological Activity Summary
| Activity Type | Effect | Reference |
|---|---|---|
| Hsp90 Inhibition | Inhibits chaperone activity | |
| Apoptosis Induction | Induces programmed cell death | |
| Tumor Growth Inhibition | Reduces proliferation rates |
Table 2: Cytotoxicity Data
Q & A
Q. What are the established synthetic routes for 6-(Chloromethyl)benzo[de]isochromen-1(3H)-one, and how can reaction conditions be optimized?
The synthesis often involves cyclocondensation reactions. For example, 4-chloro-2-oxo-2H-chromene-3-carbaldehyde derivatives can react with silyloxybutadienes to form benzo[c]chromen-6-one scaffolds, which may be functionalized further . Chloromethyl groups can be introduced via nucleophilic substitution or Friedel-Crafts alkylation using chloromethylating agents like chloromethyl ethers. Optimization includes controlling temperature (e.g., 60–80°C) and using anhydrous solvents (e.g., dichloromethane) to minimize side reactions .
Q. How is the structural integrity of this compound validated in experimental settings?
X-ray crystallography is the gold standard for confirming molecular geometry. For example, crystallographic data for analogous compounds (e.g., 3-(3-chlorobenzyl)-1H-isochromen-1-one) reveal bond angles and torsional strains in the isochromenone core . Complementary techniques include / NMR to verify substituent placement and FT-IR to identify carbonyl (C=O) and C-Cl vibrational modes .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
The compound’s chloromethyl group poses acute toxicity risks (Category 4 for oral/dermal/inhalation exposure per EU-GHS/CLP). Standard precautions include:
Q. How does the chloromethyl group influence the compound’s reactivity in derivatization studies?
The chloromethyl moiety serves as a versatile electrophile. It undergoes nucleophilic substitution with amines, thiols, or alkoxides to form thioethers, ethers, or amine-linked derivatives. For instance, reactions with 1,3-bis(silyloxy)-1,3-butadienes yield fused polycyclic systems, enabling access to bioactive analogs .
Advanced Research Questions
Q. How can discrepancies in reported biological activities of this compound derivatives be resolved?
Contradictions often arise from assay variability (e.g., cell line specificity) or impurities in synthesized batches. For example, ferroptosis induction by chloromethyl-containing compounds (e.g., N6F11) depends on TRIM25-mediated GPX4 degradation, which requires validation via CRISPR knockout models . Rigorous HPLC purity checks (>95%) and dose-response studies across multiple models are critical .
Q. What mechanistic insights exist for the biosynthetic pathways involving the benzo[de]isochromen-1(3H)-one core?
In fungal systems (e.g., duclauxins), the core arises from oxidative dimerization of phenalenone polyketides. Redox modifications (e.g., hydroxylation, methylation) are catalyzed by cytochrome P450 enzymes and methyltransferases. The chloromethyl group may arise via late-stage halogenation by flavin-dependent halogenases .
Q. How can computational modeling predict the regioselectivity of this compound in electrophilic aromatic substitution?
Density Functional Theory (DFT) calculations using crystallographic coordinates (e.g., CCDC 1505246) identify electron-deficient regions in the aromatic system. The chloromethyl group’s inductive effect directs electrophiles to the para position relative to the carbonyl group, validated by experimental nitration and sulfonation outcomes .
Q. What strategies enable selective functionalization of the isochromenone ring without disrupting the chloromethyl group?
Protection-deprotection approaches are key. For example, masking the carbonyl as a ketal allows alkylation at the chloromethyl site. Post-functionalization, acidic hydrolysis restores the lactone ring. Alternative methods include Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at brominated positions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

